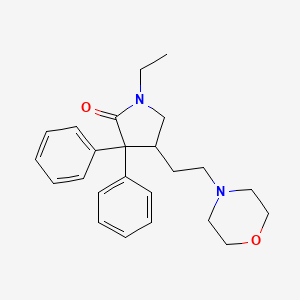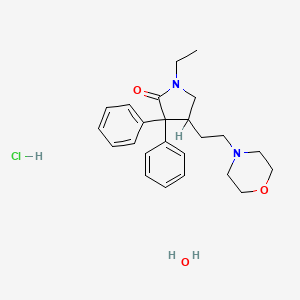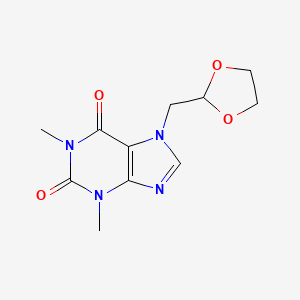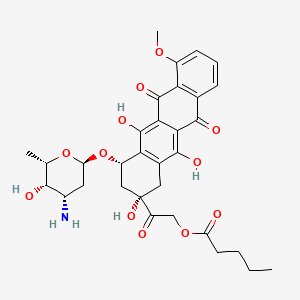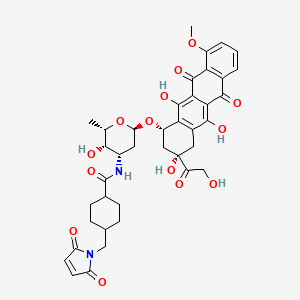
Disuccinimidyl glutarate
Overview
Description
Disuccinimidyl glutarate is a homobifunctional crosslinking reagent that is membrane-permeable and amine-reactive. It is commonly used in bioconjugation and protein crosslinking applications due to its ability to form stable covalent bonds with primary amines on proteins and peptides .
Mechanism of Action
Target of Action
Di(N-succinimidyl) Glutarate (DSG) is a homobifunctional crosslinker that primarily targets primary amines, such as those found in lysine residues of proteins . These primary amines are abundant in proteins, making them a key target for DSG.
Mode of Action
DSG operates by forming covalent bonds between primary amines . This interaction is facilitated by the amine-reactive N-hydroxysuccinimide (NHS) ester group present at both ends of DSG . The formation of these bonds leads to the creation of stable protein complexes .
Biochemical Pathways
The primary biochemical pathway affected by DSG involves protein-protein interactions. By crosslinking primary amines in proteins, DSG can alter the structure and function of these proteins, potentially affecting various biochemical pathways depending on the specific proteins involved .
Pharmacokinetics
It is known that dsg is cell membrane-permeable , which allows it to enter cells and interact with intracellular proteins. This property could influence its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The result of DSG’s action is the formation of stable protein complexes . This can have various molecular and cellular effects, depending on the specific proteins that are crosslinked. For example, DSG is used in Chromatin Immunoprecipitation (ChIP) assays to determine DNA-protein binding interactions .
Action Environment
The action of DSG can be influenced by various environmental factors. For instance, DSG is water-insoluble and must be dissolved in an organic solvent, such as DMSO or DMF, before it can be added to an aqueous crosslinking reaction . Therefore, the choice of solvent can affect DSG’s action, efficacy, and stability. Additionally, the presence of other compounds in the reaction environment could potentially interfere with DSG’s ability to crosslink proteins.
Biochemical Analysis
Biochemical Properties
DSG plays a significant role in biochemical reactions. It forms covalent bonds between primary amines, such as those found in lysine residues of proteins . This leads to the creation of stable protein complexes . DSG is commonly used to study protein-protein interactions, protein structure, and protein conformational changes .
Cellular Effects
DSG has notable effects on various types of cells and cellular processes. It is cell membrane-permeable, allowing cellular samples to create crosslinks for membrane proteins and cytosolic proteins . This influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The mechanism of action of Di(N-succinimidyl) Glutarate involves the formation of covalent bonds between primary amines, such as those found in lysine residues of proteins . This leads to the creation of stable protein complexes . DSG exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, the effects of Di(N-succinimidyl) Glutarate may change. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies . DSG is moisture-sensitive and should be stored under nitrogen for optimal results .
Transport and Distribution
Di(N-succinimidyl) Glutarate is cell membrane-permeable , which suggests that it can be transported and distributed within cells and tissues
Preparation Methods
Disuccinimidyl glutarate is synthesized through the reaction of glutaric acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction typically occurs in an organic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under anhydrous conditions . Industrial production methods involve similar synthetic routes but are scaled up to accommodate larger quantities and may include additional purification steps to ensure high purity .
Chemical Reactions Analysis
Disuccinimidyl glutarate primarily undergoes nucleophilic substitution reactions with primary amines. The N-hydroxysuccinimide esters at both ends of the molecule react with amine groups on proteins or peptides, forming stable amide bonds and releasing N-hydroxysuccinimide as a byproduct . Common reagents used in these reactions include phosphate-buffered saline (PBS), carbonate/bicarbonate buffers, and borate buffers . The major products formed from these reactions are crosslinked proteins or peptides with covalent amide bonds .
Scientific Research Applications
Disuccinimidyl glutarate is widely used in scientific research for various applications:
Comparison with Similar Compounds
Disuccinimidyl glutarate is similar to other homobifunctional crosslinking reagents such as disuccinimidyl suberate (DSS) and ethylene glycol bis(succinimidyl succinate) (EGS). this compound has a shorter spacer arm (7.7 angstroms) compared to DSS and EGS, which can influence the efficiency and specificity of crosslinking reactions . The unique properties of this compound make it particularly suitable for applications requiring membrane permeability and intracellular crosslinking .
Similar Compounds
- Disuccinimidyl suberate (DSS)
- Ethylene glycol bis(succinimidyl succinate) (EGS)
- Dimethyl adipimidate dihydrochloride
Properties
IUPAC Name |
bis(2,5-dioxopyrrolidin-1-yl) pentanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O8/c16-8-4-5-9(17)14(8)22-12(20)2-1-3-13(21)23-15-10(18)6-7-11(15)19/h1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNQHREYHFRFJAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCC(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403242 | |
| Record name | Di(N-succinimidyl) glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
79642-50-5 | |
| Record name | Disuccinimidyl glutarate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=79642-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Di(N-succinimidyl) glutarate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30403242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



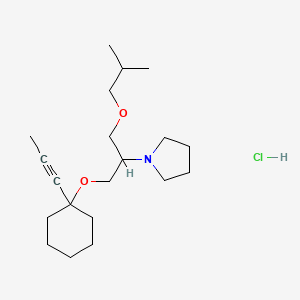
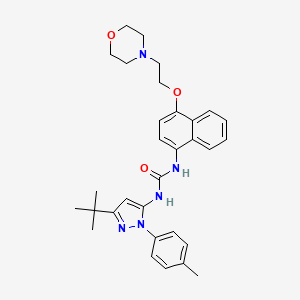

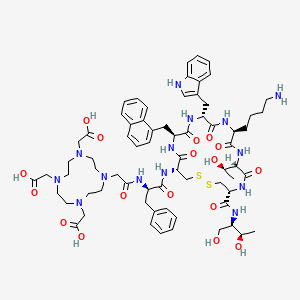
![[7-(2-chloropyridin-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]-pyridin-2-ylmethanone](/img/structure/B1670895.png)
